molecular formula C17H25N3O B2492033 N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide CAS No. 1214094-26-4

N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide

Cat. No.: B2492033
CAS No.: 1214094-26-4
M. Wt: 287.407
InChI Key: WMQKIPMSYXDYFH-UHFFFAOYSA-N
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Description

“N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes cyano, methyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dimethylaniline and 2-cyano-3-methylbutan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the cyano group to a carboxylic acid group.

    Reduction: The cyano group could be reduced to an amine group under specific conditions.

    Substitution: The anilino group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It might be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other anilino derivatives or cyano-containing compounds. Examples could be:

  • N-(2-Cyanoethyl)-2-(2,3-dimethylanilino)acetamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dimethylanilino)propanamide

Uniqueness

The uniqueness of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties might include unique reactivity patterns, biological activity, or material characteristics that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-11(2)17(6,10-18)20-16(21)14(5)19-15-9-7-8-12(3)13(15)4/h7-9,11,14,19H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKIPMSYXDYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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